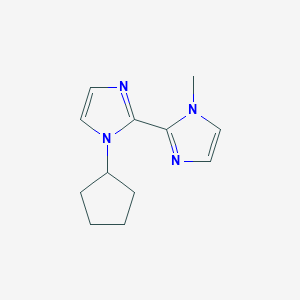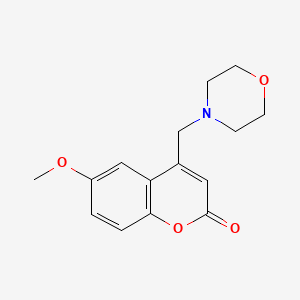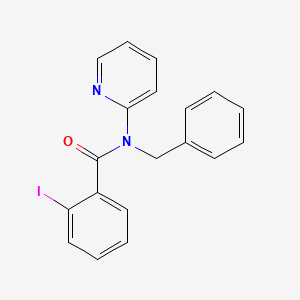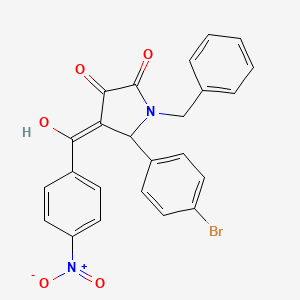
1-cyclopentyl-1'-methyl-1H,1'H-2,2'-biimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopentyl-1'-methyl-1H,1'H-2,2'-biimidazole (CPB) is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. CPB is a biimidazole derivative that has been synthesized through a multi-step process, and its structure has been confirmed through various analytical techniques.
Applications De Recherche Scientifique
1-cyclopentyl-1'-methyl-1H,1'H-2,2'-biimidazole has been shown to have potential therapeutic properties in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of 1-cyclopentyl-1'-methyl-1H,1'H-2,2'-biimidazole is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of various tumor cell lines. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-cyclopentyl-1'-methyl-1H,1'H-2,2'-biimidazole is its potential therapeutic properties in various scientific research applications. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-microbial activities, and has potential in the treatment of neurodegenerative diseases. One limitation of this compound is its limited availability and high cost, which may limit its use in lab experiments.
Orientations Futures
There are several future directions for research on 1-cyclopentyl-1'-methyl-1H,1'H-2,2'-biimidazole. One direction is to further investigate its mechanism of action and its potential therapeutic properties. Another direction is to optimize the synthesis method of this compound to increase its yield and reduce its cost. Additionally, further studies are needed to determine the pharmacokinetics and toxicity of this compound in vivo.
Méthodes De Synthèse
1-cyclopentyl-1'-methyl-1H,1'H-2,2'-biimidazole has been synthesized through a multi-step process starting from 2,4-diaminotoluene. The first step involves the reaction of 2,4-diaminotoluene with cyclopentanone to form the intermediate compound, 2-(cyclopentylmethyl)-4-methyl-1,2-diaminobenzene. This intermediate is then reacted with 1,2-dibromoethane to form the corresponding dibromo derivative. The final step involves the cyclization of the dibromo derivative with sodium ethoxide to form this compound.
Propriétés
IUPAC Name |
1-cyclopentyl-2-(1-methylimidazol-2-yl)imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-15-8-6-13-11(15)12-14-7-9-16(12)10-4-2-3-5-10/h6-10H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDCQDLAWURFGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=NC=CN2C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({4-ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5345623.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5345624.png)
![7-({1-[2-(dimethylamino)ethyl]-3-methyl-1H-pyrazol-5-yl}carbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5345629.png)

![4-methyl-6-{4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B5345649.png)
![(2R*,3S*,6R*)-5-(2-furoyl)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5345651.png)

![2-iodo-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5345679.png)
![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~1~-methylalaninamide](/img/structure/B5345680.png)

![N-methyl-1-[2-(4-morpholinyl)-1,3-thiazol-5-yl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5345695.png)


![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-{[1-(methoxymethyl)cyclopropyl]methyl}acetamide](/img/structure/B5345722.png)